molecular formula C17H17NO4 B1631657 Demethylcephalotaxinone

Demethylcephalotaxinone

Cat. No. B1631657
M. Wt: 299.32 g/mol
InChI Key: FDWVASNYLQYPMN-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 10086100 is a natural product found in Cephalotaxus sinensis, Cephalotaxus mannii, and other organisms with data available.

Scientific Research Applications

Cephalotaxus Alkaloids Research

  • Demethylcephalotaxinone, along with other Cephalotaxus alkaloids like cephalotaxine and drupacine, has been isolated from Cephalotaxus fortune Hook. f. These compounds have unique structural features that contribute to their potential pharmacological properties (Li et al., 2015).

Synthesis Studies

  • A gold(I)-catalyzed cascade reaction involving cyclization and rearrangement has been utilized for synthesizing cephalotaxine, where demethylcephalotaxinone was obtained in a study, highlighting its importance in complex chemical synthesis (Sakai et al., 2021).

Drug Discovery and Development

  • Demethylcephalotaxinone is part of ongoing research in drug discovery, especially in the field of medicinal plants. The study of natural compounds like demethylcephalotaxinone has led to new drug leads against various pharmacological targets (Balunas & Kinghorn, 2005).

Epigenetic Treatments

  • Compounds like demethylcephalotaxinone are being researched for their potential in epigenetic treatments of diseases such as hematopoietic malignancies, where they could act as demethylating agents (Claus et al., 2005).

Anticancer Research

  • There's ongoing research into the effects of demethylating agents like demethylcephalotaxinone on clinical response, methylation, and immune system in solid tumors. This line of research is crucial for understanding the potential of demethylcephalotaxinone in cancer therapy (Linnekamp et al., 2017).

properties

Product Name

Demethylcephalotaxinone

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

(6S)-3-hydroxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),2,13,15(19)-tetraen-4-one

InChI

InChI=1S/C17H17NO4/c19-12-8-17-3-1-4-18(17)5-2-10-6-13-14(22-9-21-13)7-11(10)15(17)16(12)20/h6-7,20H,1-5,8-9H2/t17-/m0/s1

InChI Key

FDWVASNYLQYPMN-KRWDZBQOSA-N

Isomeric SMILES

C1C[C@]23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O

SMILES

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O

Canonical SMILES

C1CC23CC(=O)C(=C2C4=CC5=C(C=C4CCN3C1)OCO5)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylcephalotaxinone
Reactant of Route 2
Demethylcephalotaxinone
Reactant of Route 3
Demethylcephalotaxinone
Reactant of Route 4
Reactant of Route 4
Demethylcephalotaxinone
Reactant of Route 5
Demethylcephalotaxinone
Reactant of Route 6
Demethylcephalotaxinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.